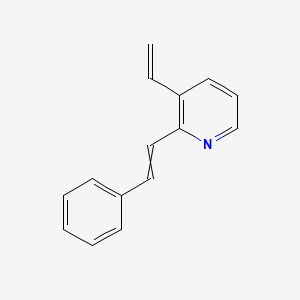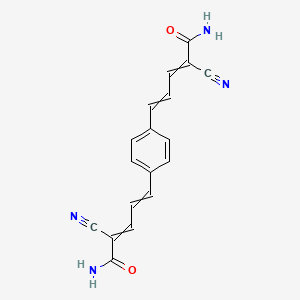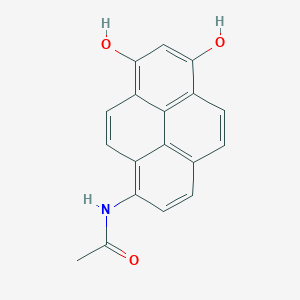![molecular formula C22H24Cl2N4O B14362591 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine CAS No. 91919-67-4](/img/structure/B14362591.png)
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a quinoline ring, a methoxy group, and a bis(2-chloroethyl)amino group
Méthodes De Préparation
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine involves several steps. One common synthetic route starts with the preparation of 4-bis(2-chloroethyl)aminobenzaldehyde, which is then reacted with 6-methoxy-2-methylquinolin-4-amine under specific conditions to form the desired compound . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antineoplastic agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biological Research: It is used in studies involving DNA interactions and the development of new therapeutic agents targeting specific molecular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine involves the formation of DNA cross-links. The bis(2-chloroethyl)amino group reacts with DNA, forming covalent bonds between DNA strands. This cross-linking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
91919-67-4 |
|---|---|
Formule moléculaire |
C22H24Cl2N4O |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C22H24Cl2N4O/c1-16-13-22(20-14-19(29-2)7-8-21(20)26-16)27-25-15-17-3-5-18(6-4-17)28(11-9-23)12-10-24/h3-8,13-15H,9-12H2,1-2H3,(H,26,27) |
Clé InChI |
ZPHXBNLMXZOOHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


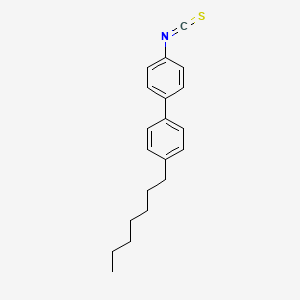

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
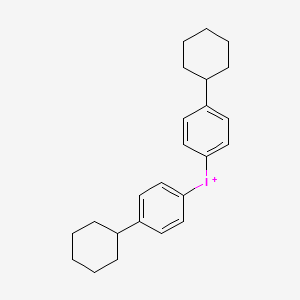
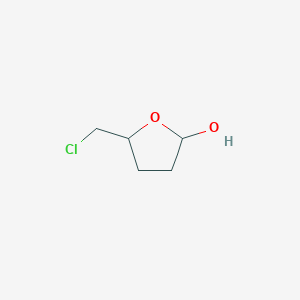

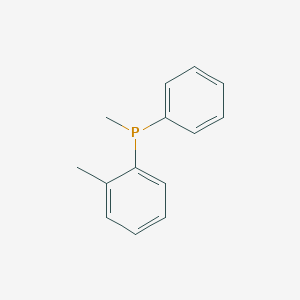
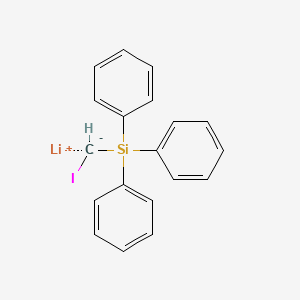
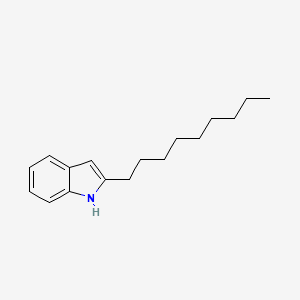
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
